(5Z)-5-(4-propoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(4-propoxyphenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-propoxyphenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazolothiazole structure, followed by the introduction of the propoxyphenyl and thiophenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, base reagents, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the molecule, potentially converting them into single bonds.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides, while reduction of the double bonds can produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological research.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its triazolothiazole core is known to exhibit various biological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and aromatic groups.
Mechanism of Action
The mechanism by which (5Z)-5-[(4-propoxyphenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic moieties. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-methoxyphenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
- (5Z)-5-[(4-chlorophenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
Uniqueness
The uniqueness of (5Z)-5-[(4-propoxyphenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The propoxyphenyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C20H17N3O2S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-propoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O2S2/c1-2-11-25-15-7-5-14(6-8-15)13-17-19(24)23-20(27-17)21-18(22-23)10-9-16-4-3-12-26-16/h3-10,12-13H,2,11H2,1H3/b10-9+,17-13- |
InChI Key |
QHAREKUWQHZRQJ-GIYAWHNBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2 |
Origin of Product |
United States |
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